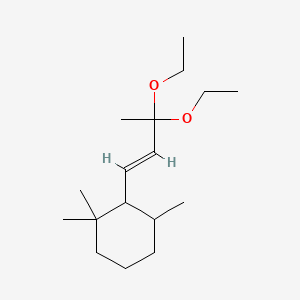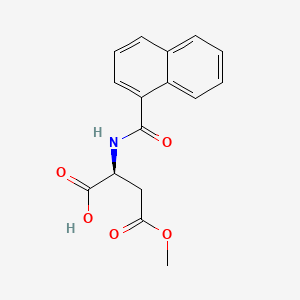
1-Naphthalenylacetylaspartic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenylacetylaspartic acid is a chemical compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthalene ring attached to an acetyl group and an aspartic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenylacetylaspartic acid typically involves the reaction of naphthalene derivatives with acetylating agents and aspartic acid. One common method is the acetylation of naphthalene using acetic anhydride in the presence of a catalyst such as phosphoric acid or sulfuric acid. The resulting acetylated naphthalene is then reacted with aspartic acid under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1-Naphthalenylacetylaspartic acid can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction of the acetyl group can yield corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Aplicaciones Científicas De Investigación
1-Naphthalenylacetylaspartic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Naphthalenylacetylaspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or alter cellular signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthaleneacetic acid: A related compound with similar structural features but different functional groups.
Naphthalene derivatives: Compounds such as naphthoquinone and naphthylamine share the naphthalene core structure.
Uniqueness
1-Naphthalenylacetylaspartic acid is unique due to the presence of both an acetyl group and an aspartic acid moiety, which confer distinct chemical and biological properties
Propiedades
Número CAS |
32667-88-2 |
|---|---|
Fórmula molecular |
C16H15NO5 |
Peso molecular |
301.29 g/mol |
Nombre IUPAC |
(2S)-4-methoxy-2-(naphthalene-1-carbonylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C16H15NO5/c1-22-14(18)9-13(16(20)21)17-15(19)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,13H,9H2,1H3,(H,17,19)(H,20,21)/t13-/m0/s1 |
Clave InChI |
NPGNCNZLRYJXRA-ZDUSSCGKSA-N |
SMILES isomérico |
COC(=O)C[C@@H](C(=O)O)NC(=O)C1=CC=CC2=CC=CC=C21 |
SMILES canónico |
COC(=O)CC(C(=O)O)NC(=O)C1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


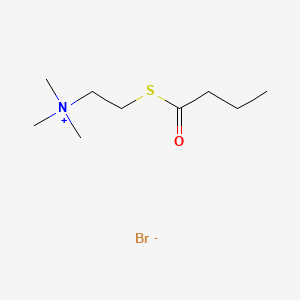
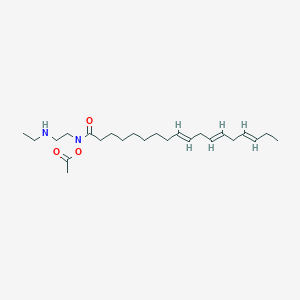
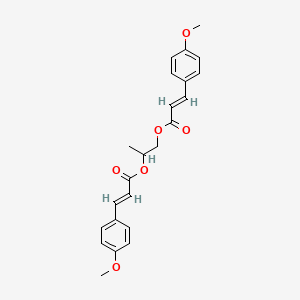
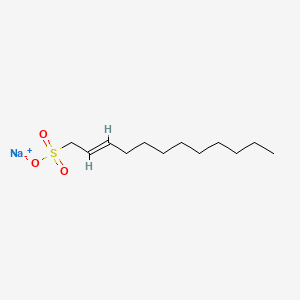


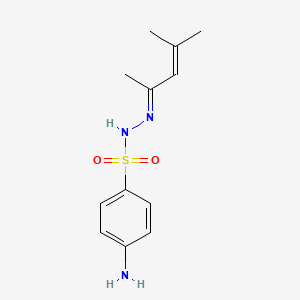
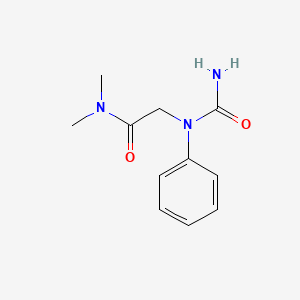


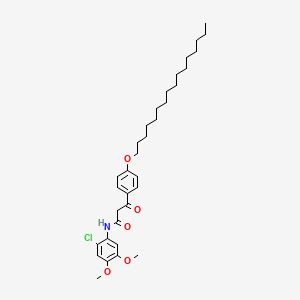
![[[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide](/img/structure/B12679058.png)

